N-(5-bromoquinolin-8-yl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide
Overview
Description
N-(5-bromoquinolin-8-yl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been shown to have unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of N-(5-bromoquinolin-8-yl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide involves binding to a specific protein and inhibiting its activity. This protein is involved in various biochemical and physiological processes, and the inhibition of its activity can lead to changes in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein that it binds to and inhibits. In general, the inhibition of this protein can lead to changes in various cellular processes, including cell signaling, metabolism, and gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-bromoquinolin-8-yl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide in lab experiments is its specificity for a particular protein. This allows researchers to study the function of this protein in a more targeted way. However, one limitation of this compound is that it may not be effective in all cell types or under all experimental conditions.
Future Directions
There are several future directions for the use of N-(5-bromoquinolin-8-yl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide in scientific research. One potential application is in the study of cancer, as the protein that it inhibits is often overexpressed in cancer cells. Additionally, the development of new analogs of this compound may lead to even more specific and effective inhibitors of this protein.
Scientific Research Applications
N-(5-bromoquinolin-8-yl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide has been used in various scientific research studies. One of the main applications of this compound is in the study of protein-protein interactions. It has been shown to bind to a specific protein and inhibit its activity, making it a valuable tool for studying the function of this protein.
Properties
IUPAC Name |
N-(5-bromoquinolin-8-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-12-13-5-2-3-6-14(13)20(27)25(24-12)11-18(26)23-17-9-8-16(21)15-7-4-10-22-19(15)17/h2-10H,11H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIJGNXFPACUFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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